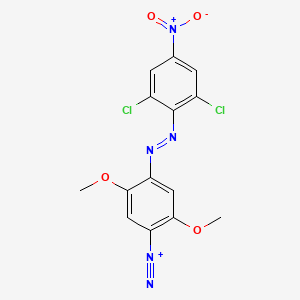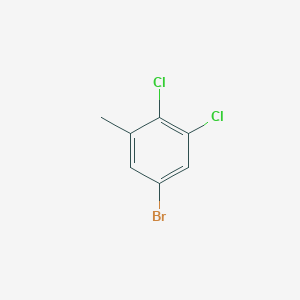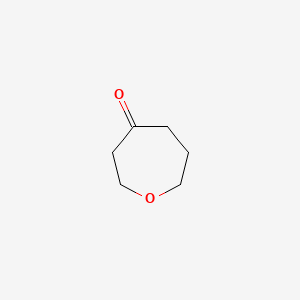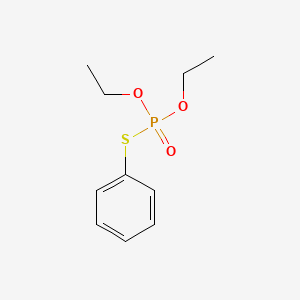
O,O-二乙基 S-苯基硫代磷酸酯
描述
“O,O-Diethyl S-phenyl phosphorothioate” is a chemical compound with the molecular formula C10H15O3PS . It has a molecular weight of 246.27 . The compound is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for “O,O-Diethyl S-phenyl phosphorothioate” is1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“O,O-Diethyl S-phenyl phosphorothioate” is a colorless to light-yellow liquid . It has a molecular weight of 246.27 . The compound should be stored in a refrigerator .科学研究应用
农业中的线虫控制
O,O-二乙基 S-苯基硫代磷酸酯与其他类似化合物一起,在农业环境中有效控制线虫。它在蜈蚣草上的应用显着控制了线虫的一种三线虫,从而增加了种子产量。这突出了其在农业害虫控制中的潜在效用 (Johnson, 1970)。
光化学降解研究
已经对 O,O-二乙基 S-苯基硫代磷酸酯在水溶液中的光化学降解进行了研究,以了解其在紫外线辐射下的行为。本研究对于了解该化学物质在水源中的环境影响和降解模式至关重要 (Gal et al., 1992)。
抗菌和胆碱酯酶抑制
合成了一系列 O,O-二乙基 S-苯基硫代磷酸酯衍生物,并评估了其对各种分枝杆菌物种的抗菌活性和胆碱酯酶抑制作用。这些研究对于探索新的治疗剂和了解这些化合物的生化相互作用具有重要意义 (Vinšová et al., 2014)。
比较毒性研究
在涉及储藏害虫的研究中,O,O-二乙基 S-苯基硫代磷酸酯的相对毒性已与其他化合物进行比较。这些研究提供了对该化学物质在害虫控制应用中的功效和安全性概况的见解 (McDonald & Gillenwater, 1967)。
酶促还原研究
已经对哺乳动物、鸟类和鱼类物种中 O,O-二乙基 S-苯基硫代磷酸酯的酶促还原进行了研究。这项研究有助于了解该化合物在不同物种中的代谢途径和潜在毒理影响 (Hitchcock & Murphy, 1967)。
两栖动物毒性研究
已经检查了 O,O-二乙基 S-苯基硫代磷酸酯对两栖动物的毒性,特别是其对早期胚胎和幼虫阶段的影响。这项研究对于评估对非目标生物(如两栖动物)的环境影响至关重要 (Anguiano et al., 1994)。
安全和危害
The safety information for “O,O-Diethyl S-phenyl phosphorothioate” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用机制
Target of Action
O,O-Diethyl S-phenyl phosphorothioate primarily targets the central nervous system , cardiovascular system , respiratory system , skin , and blood cholinesterase . These targets play crucial roles in maintaining normal physiological functions.
Mode of Action
It’s known that phosphorothioate derivatives can undergo reactions involvingLewis acid coordination . For instance, one of the La3+ ions coordinates to the P=O unit, followed by nucleophilic attack by the second La3+ .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Exposure to O,O-Diethyl S-phenyl phosphorothioate can result in a variety of symptoms, including skin irritation, nausea, vomiting, abdominal cramps, diarrhea, salivation, headache, dizziness, lassitude (weakness, exhaustion), rhinorrhea (discharge of thin nasal mucus), chest tightness, blurred vision, miosis, cardiac irregularities, muscle fasciculation, and dyspnea (breathing difficulty) .
Action Environment
The action, efficacy, and stability of O,O-Diethyl S-phenyl phosphorothioate can be influenced by various environmental factors. For instance, it should be stored at 2-8°C . Additionally, it should be handled with care to avoid direct contact with skin and eyes, inhalation of vapors, and reactions with strong oxidizing agents and acidic substances .
生化分析
Biochemical Properties
O,O-Diethyl S-phenyl phosphorothioate plays a significant role in biochemical reactions, primarily due to its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission. The compound interacts with acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. Additionally, O,O-Diethyl S-phenyl phosphorothioate can interact with other proteins and enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which metabolize the compound into less toxic forms .
Cellular Effects
O,O-Diethyl S-phenyl phosphorothioate affects various cell types and cellular processes. In neuronal cells, it disrupts normal cell signaling pathways by inhibiting acetylcholinesterase, leading to excessive stimulation and potential neurotoxicity. This compound can also influence gene expression by altering the transcription of genes involved in stress responses and detoxification pathways. In non-neuronal cells, O,O-Diethyl S-phenyl phosphorothioate can affect cellular metabolism by interacting with enzymes involved in energy production and detoxification .
Molecular Mechanism
The molecular mechanism of O,O-Diethyl S-phenyl phosphorothioate involves its binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in synaptic clefts and continuous stimulation of postsynaptic receptors. Additionally, O,O-Diethyl S-phenyl phosphorothioate can undergo metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can bind to other biomolecules, causing further cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O,O-Diethyl S-phenyl phosphorothioate can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can degrade over time, especially in the presence of light and heat. Long-term exposure to O,O-Diethyl S-phenyl phosphorothioate in in vitro and in vivo studies has shown persistent inhibition of acetylcholinesterase and potential neurotoxic effects. The degradation products of the compound can also contribute to its overall toxicity .
Dosage Effects in Animal Models
The effects of O,O-Diethyl S-phenyl phosphorothioate vary with different dosages in animal models. At low doses, the compound can cause mild inhibition of acetylcholinesterase, leading to subtle changes in behavior and physiology. At high doses, O,O-Diethyl S-phenyl phosphorothioate can cause severe neurotoxicity, characterized by convulsions, respiratory distress, and even death. The threshold for toxic effects depends on the species and the route of exposure .
Metabolic Pathways
O,O-Diethyl S-phenyl phosphorothioate is metabolized through various pathways, primarily involving cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of less toxic metabolites that can be excreted from the body. The metabolic pathways of O,O-Diethyl S-phenyl phosphorothioate also involve conjugation reactions with glutathione and other cofactors, which facilitate its detoxification and elimination .
Transport and Distribution
Within cells and tissues, O,O-Diethyl S-phenyl phosphorothioate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of O,O-Diethyl S-phenyl phosphorothioate within the body can influence its overall toxicity and effectiveness as an insecticide .
Subcellular Localization
O,O-Diethyl S-phenyl phosphorothioate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. The subcellular localization of O,O-Diethyl S-phenyl phosphorothioate can affect its interactions with enzymes and other biomolecules, contributing to its overall biochemical effects .
属性
IUPAC Name |
diethoxyphosphorylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPLRWWFQJJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940398 | |
| Record name | O,O-Diethyl S-phenyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-58-3 | |
| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-Diethyl S-phenyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


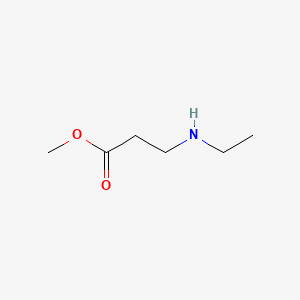

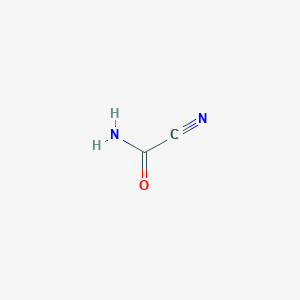
![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)

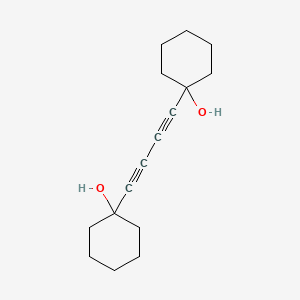
![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)

